molecular formula C22H18FN3O4S B5351691 4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5351691
M. Wt: 439.5 g/mol
InChI Key: VMIBLMZAMAXTJF-HTXNQAPBSA-N
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Description

4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C22H18FN3O4S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.10020540 g/mol and the complexity rating of the compound is 728. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 744230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential biological activities. Its structure incorporates a thiadiazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C22H18FN3O4SC_{22}H_{18}FN_3O_4S with a molecular weight of approximately 429.46 g/mol. The presence of the thiadiazole ring contributes to its biological activity, as this structural motif is associated with a range of pharmacological effects.

The biological activity of the compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells.
  • Antimicrobial Activity : Thiadiazole derivatives are recognized for their antimicrobial effects against various bacterial strains. This compound may inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially useful in treating inflammatory diseases.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in Table 1.

Activity Type Observed Effect Reference
AntioxidantSignificant reduction in reactive oxygen species (ROS)
AntimicrobialInhibition of E. coli and S. aureus growth (MIC values: 3.125 mg/mL)
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

Several studies have highlighted the biological activity of compounds similar to this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating that the compound exhibited lower MIC values compared to standard antibiotics, indicating potent antibacterial properties .
  • Antioxidant Assessment : Research involving cell lines showed that treatment with the compound significantly reduced oxidative damage markers, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
  • Anti-inflammatory Research : In vitro assays indicated that the compound could suppress the activation of NF-kB pathways, leading to decreased expression of inflammatory cytokines .

Properties

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4S/c1-3-30-14-10-8-13(9-11-14)19(27)17-18(15-6-4-5-7-16(15)23)26(21(29)20(17)28)22-25-24-12(2)31-22/h4-11,18,27H,3H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIBLMZAMAXTJF-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.